5-Chloro-1-(2-methoxyphenyl)-1-oxopentane
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, under different conditions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Antifungal Activity
Pyridazine derivatives, including 5-chloro-6-phenylpyridazin-3(2H)-one, exhibit promising antifungal properties. Researchers have synthesized novel pyridazine derivatives from readily available starting materials, such as mucochloric acid and benzene. Some of these compounds demonstrated good antifungal activity against various fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .
Hydromethylation Reactions
5-Chloro-6-phenylpyridazin-3(2H)-one has been employed in hydromethylation reactions. For instance, it was used in the synthesis of (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol derivatives .
Cytotoxic and Anti-Proliferative Activity
Researchers have explored phenoxy thiazoles, some of which incorporate the pyridazine scaffold. These compounds were screened for cytotoxic and anti-proliferative effects against multiple cancer cell lines .
Suzuki–Miyaura Coupling
While not directly related to 5-chloro-6-phenylpyridazin-3(2H)-one, boron reagents play a crucial role in Suzuki–Miyaura coupling reactions. These reactions enable the synthesis of diverse organic compounds, including pharmaceutical intermediates .
Benzoxazole Synthesis
In a recent study, researchers utilized 5-chloro-6-phenylpyridazin-3(2H)-one as a starting material for the synthesis of 2-substituted benzoxazoles. The reaction involved condensation with 2-aminophenol and aromatic aldehydes, leading to the formation of benzoxazole derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1-(2-methoxyphenyl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-15-12-8-3-2-6-10(12)11(14)7-4-5-9-13/h2-3,6,8H,4-5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGFAPMZJCMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449702 | |
Record name | 5-CHLORO-1-(2-METHOXYPHENYL)-1-OXOPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(2-methoxyphenyl)-1-oxopentane | |
CAS RN |
43228-96-2 | |
Record name | 5-CHLORO-1-(2-METHOXYPHENYL)-1-OXOPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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